N-(naphthalen-2-yl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE: is a heterocyclic compound that features a naphthyl group attached to a triazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the reaction of 2-naphthylamine with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually performed in a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is used in the production of dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors .
Mechanism of Action
The mechanism of action of N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Naphthyl-1H-1,2,4-triazole-3-carboxamide
- 2-Naphthyl-1H-1,2,3-triazole-4-carboxamide
- Naphthyl-1H-1,2,4-triazole-5-carboxamide
Uniqueness: N-(2-NAPHTHYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and enhances its potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C13H10N4O |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(12-14-8-15-17-12)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,18)(H,14,15,17) |
InChI Key |
XDXBRZKTGRSWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NC=NN3 |
Origin of Product |
United States |
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